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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

Cat. No.: B1363059

An In-depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: A Cornerstone
Intermediate in Heterocyclic Synthesis

Introduction

4-Chloroquinoline-3-carbaldehyde is a bifunctional heterocyclic compound that has emerged
as a pivotal building block in synthetic organic and medicinal chemistry. Its structure, featuring
a quinoline core functionalized with both a reactive aldehyde group and a labile chlorine atom,
offers a versatile platform for constructing complex molecular architectures. This dual reactivity
allows for selective and sequential modifications, making it an invaluable intermediate in the
synthesis of a wide array of fused heterocyclic systems and novel chemical entities.[1] Its utility
is particularly pronounced in the field of drug discovery, where the quinoline scaffold is a well-
established pharmacophore present in numerous therapeutic agents, including those with
antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide
provides a comprehensive overview of its molecular structure, physicochemical properties,
synthesis, reactivity, and applications, tailored for researchers and scientists in drug
development.

Molecular Structure and Physicochemical
Properties

The molecular structure of 4-Chloroquinoline-3-carbaldehyde consists of a bicyclic quinoline
ring system. An electrophilic carbaldehyde (formyl) group is attached at the C-3 position, and a
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chlorine atom, susceptible to nucleophilic substitution, is located at the C-4 position.[1] This
strategic placement of functional groups dictates the compound's chemical behavior and its
utility as a synthetic precursor.

Key Physicochemical Data

The essential properties of 4-Chloroquinoline-3-carbaldehyde are summarized in the table
below for quick reference.

Property Value References
Molecular Formula C10HeCINO [5]

Molecular Weight 191.61 g/mol [1][5]16]

CAS Number 201420-30-6 [11[5]

4-chloroquinoline-3-
IUPAC Name

carbaldehyde
Appearance Solid
Boiling Point 3242 °C
C1=CC=C2C(=C1)C(=C(C=N2
SMILES
)C=0)CI
PTCAOHUEDACTEB-
InChl Key [1]

UHFFFAOYSA-N

Synthesis and Chemical Reactivity

The synthesis and reactivity of 4-Chloroquinoline-3-carbaldehyde are central to its
application in chemical research.

Synthetic Methodologies

The most prevalent and efficient method for synthesizing 4-chloroquinoline-3-carbaldehydes
is the Vilsmeier-Haack reaction.[1][2][7] This reaction involves the formylation of an electron-
rich aromatic precursor, typically an acetanilide or a related derivative, using the Vilsmeier
reagent. The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a
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formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus
oxychloride, POCI3).[7] The reaction proceeds through electrophilic substitution followed by
cyclization and hydrolysis to yield the target aldehyde.[7] This method is highly versatile and
allows for the preparation of various substituted quinoline-3-carbaldehydes.[7]

Another synthetic approach involves the directed lithiation of 4-chloroquinoline. The chlorine
atom at the C-4 position can direct lithiation to the C-3 position at low temperatures using a
strong base like lithium diisopropylamide (LDA). The resulting 4-chloro-3-lithioquinoline
intermediate, a potent nucleophile, can then be quenched with a formylating agent to introduce
the aldehyde group.[1]

Dual Chemical Reactivity

The synthetic power of 4-Chloroquinoline-3-carbaldehyde stems from its two distinct reactive
sites, which can be manipulated selectively.[1]

o Reactions at the Aldehyde Group (C-3): The formyl group is a classic electrophilic center. It
readily participates in condensation reactions with various nucleophiles, such as primary
amines and hydrazines, to form the corresponding imines (Schiff bases) and hydrazones.[1]
[8] It also undergoes olefination reactions like the Wittig reaction to produce vinyl-substituted
quinolines.[1][2] These transformations are fundamental for extending the molecular
framework.

» Reactions at the Chloro Group (C-4): The chlorine atom is a good leaving group and is highly
susceptible to nucleophilic aromatic substitution. This allows for its displacement by a wide
range of nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of
diverse functionalities at the C-4 position.[1] Furthermore, this site is amenable to modern
cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the
formation of carbon-carbon bonds and the synthesis of complex biaryl structures.[1]

This dual reactivity provides a strategic advantage, allowing for a diversity-oriented synthesis
approach to generate libraries of complex quinoline-based heterocycles. For instance, a
reaction with hydrazine can lead to the formation of pyrazolo[4,3-c]quinolines, a class of
compounds with recognized biological potential.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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